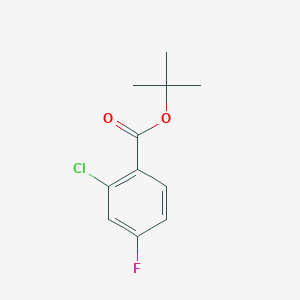

tert-Butyl 2-chloro-4-fluorobenzoate

Beschreibung

BenchChem offers high-quality tert-Butyl 2-chloro-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-chloro-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXTUTSLQCTYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650493 | |

| Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911314-43-7 | |

| Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to tert-Butyl 2-chloro-4-fluorobenzoate

Chemical Abstract Service (CAS) Number: 911314-43-7[1][2]

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of tert-Butyl 2-chloro-4-fluorobenzoate, a key building block in modern synthetic chemistry. We will delve into its synthesis, structural characterization, reactivity, and applications, with a focus on providing practical, field-proven insights to aid in its effective utilization in research and development settings.

Introduction and Strategic Importance

Tert-Butyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester that has gained significance as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its strategic importance stems from the unique combination of its structural features:

-

A Substituted Phenyl Ring: The 2-chloro and 4-fluoro substituents on the benzene ring provide specific steric and electronic properties. These halogens can influence the reactivity of the aromatic ring and serve as handles for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.

-

The Tert-Butyl Ester: This bulky ester group serves two primary functions. Firstly, it acts as an effective protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions. Secondly, the tert-butyl group can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which is a critical consideration in drug design.

This guide will provide the necessary technical details to confidently handle and utilize this compound in a laboratory setting.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and for its unambiguous identification.

Physical Properties

| Property | Value | Source |

| CAS Number | 911314-43-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClFO₂ | [1] |

| Molecular Weight | 230.66 g/mol | [1] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [2] |

Predicted Spectroscopic Data

2.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

-

tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.6 ppm . The nine equivalent protons of the tert-butyl group do not couple with other protons, resulting in a strong singlet.

-

Aromatic Protons (3H): The three protons on the aromatic ring will exhibit a more complex splitting pattern due to their differing chemical environments and coupling with each other and the fluorine atom.

-

One proton will likely appear as a doublet of doublets around δ 7.8-8.0 ppm , influenced by ortho-coupling to another aromatic proton and meta-coupling to the fluorine atom.

-

Another aromatic proton may present as a doublet of doublets around δ 7.2-7.4 ppm .

-

The third aromatic proton could appear as a triplet or a more complex multiplet in the region of δ 7.0-7.2 ppm .

-

2.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 164-166 ppm .

-

Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (δ 115-165 ppm ). The carbons directly bonded to the electronegative chlorine and fluorine atoms will be significantly influenced, with the carbon-fluorine bond exhibiting a large coupling constant (J C-F).

-

Quaternary Carbon (tert-Butyl): The quaternary carbon of the tert-butyl group should appear around δ 82-84 ppm .

-

Methyl Carbons (tert-Butyl): The three equivalent methyl carbons of the tert-butyl group will produce a strong signal around δ 28 ppm .

2.2.3. IR (Infrared) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .

-

C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹ .

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹ .

-

C-F Stretch: A strong absorption band is expected in the range of 1200-1250 cm⁻¹ .

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹ .

Synthesis of tert-Butyl 2-chloro-4-fluorobenzoate

The synthesis of tert-Butyl 2-chloro-4-fluorobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid.

Synthesis of the Precursor: 2-chloro-4-fluorobenzoic acid

Several methods have been reported for the synthesis of 2-chloro-4-fluorobenzoic acid. One common industrial approach involves the oxidation of 2-chloro-4-fluorotoluene.[3] Another route is the Meerwein arylation reaction starting from 2-chloro-4-fluoroaniline.[4]

Protocol: Oxidation of 2-chloro-4-fluorotoluene [3]

-

Reaction Setup: In a suitable high-pressure reactor (e.g., a 1.5 L tantalum steel autoclave), add 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), and 48% HBr (600 mg).

-

Reaction Conditions: Pressurize the reactor with oxygen to 300 psi and heat to 130-160°C for 3 hours with stirring.

-

Workup: After cooling, pour the reaction mixture into ice water (250 mL).

-

Isolation: Collect the resulting white solid by suction filtration, wash with water (4 x 100 mL), and dry in a vacuum oven at 60°C overnight to yield 2-chloro-4-fluorobenzoic acid.

Esterification to form tert-Butyl 2-chloro-4-fluorobenzoate

The formation of a tert-butyl ester from a carboxylic acid requires specific methods due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to eliminate to isobutene under strongly acidic conditions. The Steglich esterification is a mild and effective method for this transformation.[5][6]

Protocol: Steglich Esterification [5][7]

-

Reaction Setup: To a solution of 2-chloro-4-fluorobenzoic acid (1 eq.) in anhydrous dichloromethane (DCM), add tert-butanol (1.5-3 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-Butyl 2-chloro-4-fluorobenzoate.

Logical Workflow for Synthesis:

Caption: Synthetic pathway from 2-chloro-4-fluorotoluene to the target ester.

Reactivity and Synthetic Utility

The reactivity of tert-Butyl 2-chloro-4-fluorobenzoate is dictated by its functional groups. Understanding these reactivities is key to its successful application as a synthetic intermediate.

The Tert-Butyl Ester as a Protecting Group

The primary role of the tert-butyl ester is to protect the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions. Deprotection is typically achieved under acidic conditions, which proceed via a stable tert-butyl carbocation intermediate.

Deprotection Mechanism:

Caption: Acid-catalyzed deprotection of the tert-butyl ester.

Reactions of the Aromatic Ring

The chloro and fluoro substituents influence the reactivity of the aromatic ring. The fluorine at the 4-position and the chlorine at the 2-position deactivate the ring towards electrophilic substitution. However, they can participate in other transformations:

-

Cross-Coupling Reactions: The chloro group can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core.

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than other leaving groups, the chloro and fluoro atoms can undergo SₙAr reactions with strong nucleophiles, particularly when activated by electron-withdrawing groups.

Applications in Drug Discovery and Development

Halogenated benzoic acid derivatives are prevalent motifs in medicinal chemistry. The incorporation of chlorine and fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

While specific examples detailing the use of tert-Butyl 2-chloro-4-fluorobenzoate are proprietary or embedded in patent literature, its utility can be inferred from the applications of its core structure. For instance, the 2-chloro-4-fluorobenzoic acid core is a known intermediate in the synthesis of antihistamines like loratadine and desloratadine.[3] The tert-butyl ester derivative serves as a protected precursor, allowing for modifications on the aromatic ring before revealing the carboxylic acid functionality at a later synthetic stage.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for tert-Butyl 2-chloro-4-fluorobenzoate is not widely published, a risk assessment can be conducted based on the known hazards of its precursor and related compounds.

Hazard Profile (Inferred):

-

Skin Irritation (H315): Expected to cause skin irritation upon contact.

-

Serious Eye Irritation (H319): Expected to cause serious eye irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

Tert-Butyl 2-chloro-4-fluorobenzoate is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility lies in the strategic combination of a protected carboxylic acid and a functionalized aromatic ring. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to effectively incorporate this compound into their synthetic strategies, accelerating the discovery and development of new chemical entities.

References

-

Organic Syntheses. Esterification of Carboxylic Acids with Alcohols in the Presence of Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Organic Syntheses. tert-Butyl p-Toluate. [Link]

- Google Patents.

-

ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

ResearchGate. tert-Butyl 2-(4-chlorobenzoyl)-2-methylpropanoate. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

- Google Patents.

- Google Patents.

- Google Patents. US20090156637A1 - SCD1 Inhibitors.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]

-

PubChem. tert-Butyl 4-bromo-2-fluorobenzoate. [Link]

-

ChemSynthesis. tert-butyl 2-chlorobenzoate. [Link]

-

ResearchGate. Synthesis and Characterization of 2-Chloro-4-Fluorobenzyl-Substituted Benzimidazolium Salts. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

Scholars' Mine. VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. [Link]

-

YouTube. Determining a Structure with IR and NMR. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 911314-43-7|tert-Butyl 2-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl 2-chloro-4-fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, halogenated, and particularly fluorinated, organic molecules serve as indispensable building blocks. The strategic introduction of fluorine and chlorine atoms into an aromatic scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. tert-Butyl 2-chloro-4-fluorobenzoate (CAS No. 911314-43-7) is a key synthetic intermediate that embodies this principle. It provides a stable, protected form of the versatile 2-chloro-4-fluorobenzoic acid, a precursor to numerous pharmaceuticals and agrochemicals.[1][2] This guide offers a detailed examination of its synthesis, characterization, and strategic application, providing researchers with the foundational knowledge required for its effective use in complex synthetic campaigns.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is paramount for its safe and effective use in a laboratory setting. The key data for tert-Butyl 2-chloro-4-fluorobenzoate are summarized below.

| Property | Value | Source |

| Molecular Weight | 230.66 g/mol | [3] |

| Molecular Formula | C₁₁H₁₂ClFO₂ | [3] |

| CAS Number | 911314-43-7 | [3] |

| Storage | Sealed in dry, 2-8°C | [4] |

| Precursor | 2-Chloro-4-fluorobenzoic acid | [1][5] |

Safety Information:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]

-

Precautionary Statements: P264, P280, P302+P352, P337+P313, P362+P364, P332+P313[4]

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl esters from sterically hindered or electronically deactivated carboxylic acids, such as 2-chloro-4-fluorobenzoic acid, requires careful selection of reagents to avoid low yields and side reactions. Direct Fischer esterification with tert-butanol is often ineffective due to the alcohol's propensity to eliminate and form isobutylene under strongly acidic conditions.[6] A superior and widely adopted method involves the use of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[7]

This method is advantageous because it proceeds under mild, neutral conditions, preserving the sensitive halogen substituents on the aromatic ring. The reaction is high-yielding, and the byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification.[7]

Reaction Mechanism

The reaction proceeds via the formation of a mixed anhydride intermediate. DMAP acts as a nucleophilic catalyst, attacking the Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This species is then attacked by the carboxylate of the benzoic acid, generating a transient mixed anhydride. The tert-butanol, generated in situ or present in the reaction, then performs the final nucleophilic attack on the activated carbonyl of the acid, yielding the desired tert-butyl ester and releasing carbon dioxide and another molecule of tert-butanol.

Caption: Workflow for the synthesis of tert-Butyl 2-chloro-4-fluorobenzoate.

Detailed Experimental Protocol

Materials:

-

2-Chloro-4-fluorobenzoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluorobenzoic acid (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the acid is fully dissolved.

-

Reagent Addition: Add 4-(Dimethylamino)pyridine (0.1 eq) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.5 eq). Gas evolution (CO₂) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and DMAP), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-Butyl 2-chloro-4-fluorobenzoate.

Structural Characterization: A Predictive Approach

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct regions:

-

Aliphatic Region (δ 1.5-1.7 ppm): A prominent singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl ester.[8]

-

Aromatic Region (δ 7.2-7.8 ppm): Three signals corresponding to the three protons on the substituted benzene ring. The proton ortho to the fluorine and meta to the chlorine will likely appear as a doublet of doublets. The other two protons will also exhibit splitting patterns consistent with their coupling to the fluorine atom and each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be distinguished by:

-

Aliphatic Signals: A quaternary carbon signal for the tert-butyl group around δ 81-82 ppm and a strong signal for the three equivalent methyl carbons around δ 28 ppm.[9]

-

Carbonyl Signal: The ester carbonyl carbon is expected around δ 164-165 ppm.[9]

-

Aromatic Signals: Six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine and chlorine will show characteristic chemical shifts and C-F coupling. The carbon bearing the fluorine atom will appear as a doublet with a large ¹J(C-F) coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of an aromatic ester:

-

C=O Stretch: A strong, sharp absorption band in the range of 1720-1735 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[10][11]

-

C-O Stretches: Two distinct, strong bands in the fingerprint region between 1300-1100 cm⁻¹, corresponding to the asymmetric and symmetric C-O stretches of the ester group.[10][11]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), tert-butyl esters exhibit a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 230/232 (due to ³⁵Cl/³⁷Cl isotopes) may be observed, but it is often weak.

-

Base Peak: The most common fragmentation pathway is the loss of a neutral isobutylene molecule (56 Da) via a McLafferty-type rearrangement, leading to the formation of the protonated carboxylic acid. This would result in a very strong peak at m/z = 174/176.[12][13]

-

Further Fragmentation: The fragment at m/z = 174/176 would then lose CO (28 Da) to give a peak at m/z = 146/148, and subsequently lose the halogen atoms.

Applications in Drug Discovery and Development

The utility of tert-Butyl 2-chloro-4-fluorobenzoate lies in its role as a protected carboxylic acid. The tert-butyl ester is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet it can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid.

This strategy is crucial in multi-step syntheses of complex molecules. For instance, the parent compound, 2-chloro-4-fluorobenzoic acid, is a known building block for pharmaceuticals and the herbicide Saflufenacil.[5][14] In a synthesis targeting an analog of these compounds, the carboxylic acid moiety might need to be masked to prevent it from interfering with reactions at other sites of the molecule (e.g., Suzuki or Buchwald-Hartwig cross-coupling reactions). The tert-butyl ester serves this purpose perfectly, allowing for extensive chemical modifications on the aromatic ring or other parts of the molecule before a final, clean deprotection step regenerates the crucial carboxylic acid functionality.

References

- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?

- Stason. (n.d.). Exploring 2-Chloro-4-Fluorobenzoic Acid: Properties and Applications.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from University of Calgary Chemistry Department.

- Supporting Information. (n.d.).

- ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Google Patents. (n.d.).

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- ResearchGate. (2024).

- Royal Society of Chemistry. (n.d.).

- BLD Pharm. (n.d.). 911314-43-7|tert-Butyl 2-chloro-4-fluorobenzoate.

- Kinsotech. (n.d.). China 2-Chloro-4-fluorobenzoic acid CAS 2252-51-9 Supplier, Manufacturer.

- ResearchGate. (2024).

- Organic Chemistry Portal. (n.d.).

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Sigma-Aldrich. (2024).

- Santa Cruz Biotechnology. (n.d.). tert-Butyl 2-chloro-4-fluorobenzoate.

- PrepChem.com. (n.d.). Synthesis of Benzoic acid t-butyl ester.

- PubChem. (n.d.). The Role of 2-Chloro-4-fluorobenzoic Acid in Modern Organic Synthesis.

- BenchChem. (n.d.).

- ResearchGate. (2024).

- PubMed. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.

- Google Patents. (2008).

- MDPI. (n.d.).

- The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544).

- University Handout. (n.d.).

- Thermo Fisher Scientific. (2021). Safety Data Sheet - 2-Chloro-4-fluorobenzoic acid.

- Fisher Scientific. (2012).

- SpectraBase. (n.d.). 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- UT Southwestern Medical Center. (n.d.).

- Pharmacy 180. (n.d.).

- ResearchGate. (2024).

- YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.

- Royal Society of Chemistry. (n.d.).

- Google Patents. (1979).

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

- Chemistry LibreTexts. (2023).

- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- ResearchGate. (2022).

Sources

- 1. Page loading... [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. scbt.com [scbt.com]

- 4. 911314-43-7|tert-Butyl 2-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. kinsotech.com [kinsotech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

tert-Butyl 2-chloro-4-fluorobenzoate chemical properties

An In-depth Technical Guide to tert-Butyl 2-chloro-4-fluorobenzoate: Properties, Synthesis, and Applications

Introduction

tert-Butyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis. Its unique combination of a sterically hindered tert-butyl ester protecting group and a substituted phenyl ring makes it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the chloro and fluoro substituents on the aromatic ring provides specific electronic properties and reactive handles for further chemical modification. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Chemical and Physical Properties

A summary of the fundamental physicochemical properties of tert-Butyl 2-chloro-4-fluorobenzoate is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 911314-43-7 | [1] |

| Molecular Formula | C₁₁H₁₂ClFO₂ | [1][2] |

| Molecular Weight | 230.66 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Synonyms | Benzoic acid, 2-chloro-4-fluoro-, 1,1-dimethylethyl ester | [3] |

Spectroscopic Profile

The structural elucidation of tert-Butyl 2-chloro-4-fluorobenzoate and its reaction products relies on standard spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions:

-

Aromatic Region (approx. 7.0-8.0 ppm): The three protons on the phenyl ring will appear as complex multiplets due to coupling with each other and with the fluorine atom.

-

Aliphatic Region (approx. 1.5 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this group.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework:

-

Carbonyl Carbon: The ester carbonyl carbon will appear downfield, typically in the 160-170 ppm range.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogen and ester groups. The carbon attached to the fluorine will show a large C-F coupling constant.

-

tert-Butyl Carbons: Two signals will be present for the tert-butyl group: one for the quaternary carbon (around 80-85 ppm) and one for the three equivalent methyl carbons (around 25-30 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z 230.

-

Isotope Pattern: Due to the presence of chlorine, an M+2 peak at m/z 232 with approximately one-third the intensity of the M+ peak is expected, which is characteristic of a monochlorinated compound.

-

Key Fragmentation: A prominent fragment is the loss of the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, resulting in a fragment corresponding to the 2-chloro-4-fluorobenzoyl cation. Another significant fragmentation pathway is the loss of isobutylene (C₄H₈) to give the 2-chloro-4-fluorobenzoic acid radical cation.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Ester) | 1715 - 1735 | Strong, characteristic absorption for the carbonyl group. |

| C-O Stretch (Ester) | 1100 - 1300 | Strong absorption. |

| C-H Stretch (Aliphatic) | 2950 - 3000 | Medium to strong absorption from the tert-butyl group. |

| C-F Stretch | 1000 - 1400 | Strong absorption, often in the fingerprint region. |

| C-Cl Stretch | 600 - 800 | Medium to weak absorption. |

Synthesis and Reactivity

Synthetic Pathway

The most direct and common method for the synthesis of tert-Butyl 2-chloro-4-fluorobenzoate is the esterification of 2-chloro-4-fluorobenzoic acid. The tert-butyl group is typically introduced using isobutylene under acidic catalysis or by reacting the acid chloride with potassium tert-butoxide. The acid-catalyzed esterification is often preferred for its operational simplicity.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: To a solution of 2-chloro-4-fluorobenzoic acid in a suitable non-polar solvent (e.g., dichloromethane or diethyl ether), add a catalytic amount of a strong acid, such as sulfuric acid.

-

Addition of tert-Butyl Source: Cool the mixture in an ice bath and slowly bubble isobutylene gas through the solution, or add liquid isobutylene. Alternatively, tert-butanol can be used as the alcohol source, though this may require harsher conditions and removal of water.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting acid is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure tert-Butyl 2-chloro-4-fluorobenzoate.

Caption: Synthetic workflow for tert-Butyl 2-chloro-4-fluorobenzoate.

Chemical Reactivity

The reactivity of tert-Butyl 2-chloro-4-fluorobenzoate is governed by its two main components: the tert-butyl ester and the substituted aromatic ring.

-

Ester Hydrolysis (Deprotection): The tert-butyl ester is a robust protecting group for the carboxylic acid. It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to regenerate the parent carboxylic acid, 2-chloro-4-fluorobenzoic acid.[5] This selective deprotection is a cornerstone of its utility in multi-step synthesis.

-

Nucleophilic Acyl Substitution: While the bulky tert-butyl group provides steric hindrance, the ester can undergo nucleophilic acyl substitution under forcing conditions, for example, to form amides, although direct conversion from the corresponding acid chloride is more common.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution. The directing effects of the existing substituents must be considered:

-

Fluorine: Ortho-, para-directing and activating (by resonance) but deactivating (by induction).

-

Chlorine: Ortho-, para-directing and deactivating.

-

Ester Group: Meta-directing and deactivating. The combined effect of these groups will direct incoming electrophiles to specific positions on the ring, enabling the synthesis of more complex derivatives.

-

Caption: Key reactivity pathways for the subject compound.

Applications in Research and Drug Development

The primary role of tert-Butyl 2-chloro-4-fluorobenzoate is as a protected synthetic intermediate.

-

Protecting Group: The tert-butyl ester functionality serves as an effective protecting group for the carboxylic acid.[5] Its steric bulk prevents unwanted reactions at the carboxyl group while other parts of the molecule are being modified. Its clean removal under acidic conditions without affecting other common functional groups is a significant advantage. The parent compound, 2-chloro-4-fluorobenzoic acid, is a key intermediate in the synthesis of the herbicide saflufenacil, highlighting the industrial relevance of this structural motif.[6]

-

Medicinal Chemistry: In drug discovery, the tert-butyl group itself can be a desirable feature, as it can increase metabolic stability or provide specific steric interactions with a biological target.[7][8] By using tert-Butyl 2-chloro-4-fluorobenzoate, chemists can build complex molecular scaffolds that retain this bulky group or use the ester as a temporary placeholder before deprotection and subsequent amide bond formation, a common step in synthesizing drug candidates.

Safety and Handling

Based on safety data sheets for structurally related compounds, tert-Butyl 2-chloro-4-fluorobenzoate should be handled with care.

-

Hazards: It is expected to cause skin and eye irritation.[9][10][11] Harmful if swallowed or inhaled.

-

Precautions:

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 2-chloro-4-fluorobenzoate is a synthetically versatile intermediate whose value lies in the strategic combination of a stable yet readily cleavable protecting group with a functionalized aromatic ring. Its well-defined chemical and spectroscopic properties make it a reliable building block for researchers in organic synthesis. A thorough understanding of its reactivity, particularly the conditions for deprotection and the directing effects on the aromatic ring, is essential for its successful application in the complex synthetic routes required for modern drug development and agrochemical research.

References

- Google Patents.

-

PubChem. tert-Butyl 4-fluorobenzoate. [Link]

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents.

-

Chem 117 Reference Spectra Spring 2011. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

-

Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

-

PubMed. tert-Butyl 2-(4-chloro-benzo-yl)-2-methyl-propanoate. [Link]

-

PubChem. Spectral Information. [Link]

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem. tert-Butyl 2-bromo-4-fluorobenzoate. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. tert-Butyl2-chloro-4-fluoroBenzoate | 911314-43-7 [amp.chemicalbook.com]

- 4. lehigh.edu [lehigh.edu]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. Tert-butyl 4-fluorobenzoate | C11H13FO2 | CID 2736444 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 2-chloro-4-fluorobenzoate

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of tert-Butyl 2-chloro-4-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of halogenated aromatic compounds.

Introduction: The Significance of tert-Butyl 2-chloro-4-fluorobenzoate

Tert-Butyl 2-chloro-4-fluorobenzoate (Molecular Formula: C₁₁H₁₂ClFO₂, Molecular Weight: 230.66 g/mol ) is a halogenated aromatic ester of significant interest in organic synthesis.[1] Its structural features, including the presence of chlorine and fluorine atoms on the benzene ring and a bulky tert-butyl ester group, impart unique chemical properties that are leveraged in the development of complex molecules. The precise confirmation of its structure is paramount for ensuring the desired reactivity, purity, and ultimately, the efficacy and safety of the final products.

This guide will walk through a systematic approach to the structural confirmation of this molecule, integrating data from multiple analytical techniques. We will explore not just the "what" but the "why" behind the experimental choices, reflecting the thought process of an experienced analytical scientist.

Synthesis Pathway: From Carboxylic Acid to Ester

The most common and logical synthetic route to tert-Butyl 2-chloro-4-fluorobenzoate is the esterification of its corresponding carboxylic acid precursor, 2-chloro-4-fluorobenzoic acid.

Experimental Protocol: tert-Butylation of 2-chloro-4-fluorobenzoic acid

A robust and scalable method for the synthesis of tert-butyl esters from carboxylic acids involves the use of a tert-butylating agent in the presence of a catalyst. One such modern and efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (t-BuOAc).[2]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloro-4-fluorobenzoic acid (1 equivalent) in tert-butyl acetate (solvent and reagent), a catalytic amount of bis(trifluoromethanesulfonyl)imide (e.g., 2 mol%) is added at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at 0 °C for a specified period (e.g., 16 hours), and the progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure tert-Butyl 2-chloro-4-fluorobenzoate.

Causality of Experimental Choices:

-

Catalyst Selection: Tf₂NH is a powerful Brønsted acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the tert-butylating agent.[2] This method avoids the use of hazardous reagents like perchloric acid.[2]

-

Solvent and Reagent: Using tert-butyl acetate as both the solvent and the source of the tert-butyl group simplifies the reaction setup and purification process.[2]

-

Temperature Control: The reaction is performed at a low temperature (0 °C) to minimize potential side reactions and ensure the stability of the desired product.

A Multi-faceted Approach to Structure Elucidation

The confirmation of the structure of tert-Butyl 2-chloro-4-fluorobenzoate relies on the convergence of evidence from several spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Workflow for Structure Elucidation of tert-Butyl 2-chloro-4-fluorobenzoate

Caption: A workflow illustrating the integrated analytical approach to confirming the structure of tert-Butyl 2-chloro-4-fluorobenzoate.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the first port of call for determining the molecular weight of a newly synthesized compound and gaining insights into its structural components through fragmentation analysis.

Expected Mass Spectrum Data:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 230/232 | [M]⁺˙ | - | C₁₁H₁₂ClFO₂⁺˙ |

| 174/176 | [M - C₄H₈]⁺˙ | Isobutylene | C₇H₄ClFO₂⁺˙ |

| 157/159 | [M - C₄H₉O]⁺ | tert-Butoxy radical | C₇H₃ClFO⁺ |

| 57 | [C₄H₉]⁺ | C₇H₃ClFO₂ | (CH₃)₃C⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The presence of a molecular ion peak at m/z 230 and a smaller peak at m/z 232 in an approximate 3:1 ratio is a definitive indicator of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). This confirms the molecular formula.

-

Fragmentation Pattern: The fragmentation of esters in mass spectrometry often follows predictable pathways.

-

The loss of a neutral isobutylene molecule (56 Da) from the tert-butyl group via a McLafferty-type rearrangement would lead to the formation of the 2-chloro-4-fluorobenzoic acid radical cation at m/z 174/176.

-

Cleavage of the C-O bond of the ester would result in the formation of a stable tert-butyl cation at m/z 57, which is often a prominent peak in the spectra of tert-butyl esters.

-

The formation of an acylium ion at m/z 157/159 through the loss of a tert-butoxy radical is another characteristic fragmentation pathway.

-

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch | tert-Butyl group |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1150 | C-O stretch | Ester linkage |

| ~1100 | C-F stretch | Aryl fluoride |

| ~800 | C-Cl stretch | Aryl chloride |

Interpretation and Rationale:

-

Carbonyl Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of an ester. This is a key piece of evidence for the successful esterification.

-

C-H Stretches: The presence of C-H stretching vibrations just below 3000 cm⁻¹ (around 2980 cm⁻¹) confirms the presence of the aliphatic tert-butyl group.

-

Aromatic and Halogen Stretches: The C=C stretching vibrations of the aromatic ring are expected in the 1600-1480 cm⁻¹ region. The C-F and C-Cl stretching vibrations are typically observed in the fingerprint region and provide evidence for the presence of these halogens on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.55 | Singlet | 9H | -(CH₃)₃ |

| ~7.1-7.3 | Multiplet | 2H | Aromatic H |

| ~7.8-8.0 | Multiplet | 1H | Aromatic H |

Interpretation and Rationale:

-

tert-Butyl Group: A sharp singlet integrating to nine protons at around 1.55 ppm is the unmistakable signature of the tert-butyl group. The singlet nature indicates that there are no adjacent protons to couple with.

-

Aromatic Protons: The aromatic region of the spectrum will show a more complex pattern due to the substitution on the ring. The three aromatic protons will be in different chemical environments and will exhibit spin-spin coupling with each other and potentially with the fluorine atom. The exact chemical shifts and coupling constants would allow for the definitive assignment of the proton positions on the ring.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | -C (CH₃)₃ |

| ~82 | -OC (CH₃)₃ |

| ~115-140 (multiple peaks, some showing C-F coupling) | Aromatic Carbons |

| ~164 | C =O (Ester carbonyl) |

| ~160-165 (doublet due to C-F coupling) | C-F |

Interpretation and Rationale:

-

tert-Butyl Carbons: The spectrum will show two distinct signals for the tert-butyl group: one around 28 ppm for the three equivalent methyl carbons and another around 82 ppm for the quaternary carbon attached to the oxygen.

-

Aromatic Carbons: The aromatic region will display six signals for the six carbons of the benzene ring. The carbon atom bonded to the fluorine will appear as a doublet due to C-F coupling. The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and ester groups.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate downfield, typically around 164 ppm.

Logical Relationship of Spectroscopic Data

Caption: A diagram illustrating how evidence from MS, IR, and NMR collectively validates the structure of tert-Butyl 2-chloro-4-fluorobenzoate.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of tert-Butyl 2-chloro-4-fluorobenzoate is a prime example of a self-validating analytical process. Each piece of spectroscopic data corroborates the others, leading to an unambiguous structural assignment. The molecular formula is confirmed by mass spectrometry, the key functional groups are identified by IR spectroscopy, and the precise arrangement of atoms and their connectivity is established by ¹H and ¹³C NMR spectroscopy. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is a critical component of quality control in the chemical and pharmaceutical industries.

References

- Supporting Information for a relevant chemical synthesis.

Sources

Introduction: The Imperative for Rigorous Structural Elucidation in Drug Development

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-chloro-4-fluorobenzoate

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Intermediates and building blocks, such as tert-Butyl 2-chloro-4-fluorobenzoate, form the foundational chemistry upon which complex active pharmaceutical ingredients (APIs) are built. The presence of multiple reactive sites on its substituted benzene ring makes it a versatile scaffold in medicinal chemistry. Consequently, the absolute confirmation of its structure and purity is not merely an academic exercise but a critical step to ensure the reliability of subsequent synthetic transformations and the ultimate safety and efficacy of the final drug product.

This guide provides an in-depth analysis of the expected spectroscopic data for tert-Butyl 2-chloro-4-fluorobenzoate (C₁₁H₁₂ClFO₂).[1] We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is framed from the perspective of applied science, focusing not just on the data itself, but on the causal relationships between molecular structure and spectroscopic output. This document is intended for researchers, chemists, and quality control specialists who rely on these analytical techniques for daily decision-making in a research and development setting. The application of NMR spectroscopy, in particular, is a powerful tool in drug discovery, providing detailed information on molecular structure, binding interactions, and compound properties that are essential for advancing candidates from hit identification to lead optimization.[2][3]

Molecular Structure and Predicted Spectroscopic Behavior

The key to interpreting any spectrum is to first deconstruct the molecule into its constituent functional groups and predict their characteristic signals.

Caption: Molecular Structure of tert-Butyl 2-chloro-4-fluorobenzoate.

The structure reveals several key regions for analysis:

-

Aromatic System: A 1,2,4-trisubstituted benzene ring. The three remaining protons (H-3, H-5, H-6) will exhibit complex splitting patterns due to spin-spin coupling. The electronic effects of the chloro (electron-withdrawing, ortho/para-directing) and fluoro (highly electronegative, electron-withdrawing, ortho/para-directing) substituents will significantly influence the chemical shifts of both protons and carbons.

-

Ester Functional Group: This group contains a carbonyl (C=O) and two C-O single bonds, which will produce characteristic, strong signals in the IR spectrum.[4] The carbonyl carbon will have a distinct chemical shift in the ¹³C NMR spectrum.

-

tert-Butyl Group: A highly symmetrical group with nine equivalent protons, which will appear as a sharp, strong singlet in the ¹H NMR spectrum. The quaternary and methyl carbons will also be readily identifiable in the ¹³C NMR spectrum.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][5] It provides detailed information about the number, type, connectivity, and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a map of the hydrogen atoms in the molecule. For tert-Butyl 2-chloro-4-fluorobenzoate, we predict two distinct regions of signals: the aliphatic region (tert-butyl group) and the aromatic region.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~1.60 | Singlet (s) | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are chemically and magnetically equivalent due to free rotation. They are shielded by the alkyl carbons and show no coupling, resulting in a strong singlet. |

| ~7.15 | Doublet of Doublets (dd) | 1H | Ar-H5 | This proton is ortho to the fluorine (strong coupling) and meta to the chlorine (weaker coupling). The fluorine atom's electron-withdrawing effect deshields it, but less so than the proton ortho to the carbonyl. |

| ~7.45 | Doublet of Doublets (dd) | 1H | Ar-H6 | This proton is ortho to the chlorine and meta to the fluorine. It experiences deshielding from the adjacent chlorine. |

| ~7.85 | Doublet of Doublets (dd) | 1H | Ar-H3 | This proton is ortho to the ester group, which is strongly electron-withdrawing and deshielding. It is also coupled to the adjacent fluorine. |

Note: The exact chemical shifts and coupling constants (J-values) are predictive and can vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~28.0 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear far upfield. |

| ~82.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| ~115.0 (d, ¹JCF ≈ 22 Hz) | C-5 | This aromatic carbon is ortho to the fluorine, resulting in a large one-bond coupling constant. It is shielded by the fluorine's mesomeric effect. |

| ~125.0 (d, ²JCF ≈ 8 Hz) | C-3 | This carbon is meta to the fluorine, showing a smaller two-bond coupling constant. |

| ~130.0 | C-1 | The ipso-carbon attached to the ester group. Its chemical shift is influenced by the ester functionality. |

| ~132.0 | C-6 | This carbon is ortho to the chlorine and its chemical shift is influenced by the halogen's inductive effect. |

| ~135.0 (d) | C-2 | The ipso-carbon attached to chlorine. Its shift is significantly influenced by the electronegative chlorine. |

| ~164.0 (d, ¹JCF ≈ 255 Hz) | C-4 | The ipso-carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant and is significantly deshielded. |

| ~165.0 | C=O | The carbonyl carbon of the ester group is highly deshielded due to the double bond to oxygen and appears far downfield. |

Note: (d) indicates a doublet due to C-F coupling. The J-values are typical estimates.[6]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an exceptionally reliable technique for identifying the presence of specific functional groups.[7][8]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980-2960 | Medium-Strong | C-H Stretch | Aliphatic (tert-butyl) C-H |

| 1730-1715 | Very Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1280-1250 | Strong | C-C-O Stretch | Asymmetric stretch of the ester group |

| 1150-1100 | Strong | O-C-C Stretch | Symmetric stretch of the ester group |

| 1100-1000 | Strong | C-F Stretch | Aromatic C-F bond |

| 800-600 | Medium | C-Cl Stretch | Aromatic C-Cl bond |

The most diagnostic peak in the IR spectrum is the intense, sharp absorption of the ester carbonyl (C=O) stretch, expected around 1725 cm⁻¹.[4][9] Its position confirms the presence of an aromatic ester; conjugation with the benzene ring slightly lowers the frequency compared to a saturated ester. The two strong C-O stretches are also characteristic "Rule of Three" peaks for esters.[4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale & Causality |

|---|---|---|

| 230 / 232 | [M]⁺˙ | Molecular Ion: The molecular weight is 230.66.[1] The presence of chlorine results in a characteristic M+2 peak ([M+2]⁺˙) with an intensity ratio of approximately 3:1 (for ³⁵Cl:³⁷Cl), which is a definitive indicator for a single chlorine atom. |

| 175 / 177 | [M - C₄H₉]⁺ | Loss of tert-butyl: The C-O bond is readily cleaved to lose a stable tert-butyl radical (57 amu), resulting in a prominent acylium ion. This is often the base peak for tert-butyl esters. |

| 147 / 149 | [M - C₄H₉ - CO]⁺ | Loss of Carbon Monoxide: The acylium ion can subsequently lose carbon monoxide (28 amu) to form a substituted phenyl cation. |

| 57 | [C₄H₉]⁺ | tert-Butyl Cation: The formation of the stable tertiary tert-butyl cation is a common fragmentation pathway. |

Part 4: Experimental Protocols & Workflow

Trustworthy data is predicated on robust and well-documented experimental procedures. The following are generalized but standard protocols for acquiring the data discussed.

Analytical Workflow Visualization

Caption: General analytical workflow for spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of tert-Butyl 2-chloro-4-fluorobenzoate into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

-

Acquisition: Insert the sample into the NMR spectrometer.

-

Tuning & Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set an appropriate spectral width and acquisition time. Typically, 8-16 scans are sufficient.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2-5 seconds are required for quantitative accuracy, especially for the quaternary carbons.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small, representative amount of the solid or liquid sample directly onto the ATR crystal. If solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS via GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method: Set up a gas chromatography method with an appropriate column (e.g., DB-5ms) and temperature program to ensure the compound elutes as a sharp peak without decomposition.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS system.

-

MS Acquisition: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Set the ionization energy to the standard 70 eV. Acquire data over a mass range of m/z 40-400.

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound of interest.

Conclusion

The collective application of NMR, IR, and MS provides a self-validating system for the structural confirmation of tert-Butyl 2-chloro-4-fluorobenzoate. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups, most notably the aromatic ester. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This multi-technique approach ensures an unambiguous and robust characterization, a fundamental requirement for advancing chemical entities in the rigorous field of drug development.

References

- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

-

ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

-

Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Scirp.org. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding - Materials Sciences and Applications. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (n.d.). Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Oxford Academic. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds | PDF. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) tert-Butyl 2-(4-chlorobenzoyl)-2-methylpropanoate. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Tert-butyl 4-fluorobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... | Download Scientific Diagram. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl 2-Fluoro-4-nitrobenzoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]

-

PubMed. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. azooptics.com [azooptics.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared Spectrum Interpretation of tert-Butyl 2-chloro-4-fluorobenzoate

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development, offering rapid and non-destructive molecular structure elucidation. This guide provides an in-depth analysis of the Fourier-transform infrared (FT-IR) spectrum of tert-Butyl 2-chloro-4-fluorobenzoate, a substituted aromatic ester. As a Senior Application Scientist, this document is structured to move beyond a simple peak-to-functional group correlation. Instead, it offers a mechanistic and causal explanation for the observed vibrational frequencies, grounded in the principles of physical organic chemistry. We will deconstruct the molecule's structure, predict its spectral features based on the electronic effects of its substituents, and provide a logical workflow for its comprehensive interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for identity confirmation, purity assessment, and synthetic pathway validation.

The Foundational Role of IR Spectroscopy in Structural Elucidation

In the rigorous landscape of drug discovery and development, the unambiguous confirmation of molecular structure is paramount. FT-IR spectroscopy serves as a first-line analytical tool, providing a unique molecular "fingerprint" based on the vibrational modes of a molecule's constituent bonds.[1] When infrared radiation interacts with a molecule, it excites specific vibrational modes—such as stretching and bending—provided that the vibration results in a change in the molecule's dipole moment.[2][3] The frequency of the absorbed radiation is characteristic of the bond type, its environment, and the masses of the atoms involved. For a complex molecule like tert-Butyl 2-chloro-4-fluorobenzoate, the IR spectrum is a rich tapestry of information, confirming the presence of key functional groups and even revealing the substitution pattern on the aromatic ring.

Molecular Structure and Predicted Vibrational Signatures

To interpret the spectrum effectively, we must first deconstruct the target molecule into its core components and consider how they interact electronically.

Molecular Structure: tert-Butyl 2-chloro-4-fluorobenzoate (C₁₁H₁₂ClFO₂)

-

Aromatic Ester Core: An ester group attached directly to a benzene ring.

-

Substituents:

-

A chloro group at position 2 (ortho to the ester).

-

A fluoro group at position 4 (para to the ester).

-

A bulky tert-butyl group forming the ester alkyl portion.

-

-

Substitution Pattern: 1,2,4-trisubstituted aromatic ring.

The vibrational frequency of a specific bond is not static; it is influenced by both inductive and resonance effects from neighboring substituents. The chloro and fluoro groups are electronegative and exert a strong electron-withdrawing inductive effect (-I). The fluoro group also has a moderate electron-donating resonance effect (+R), while the chloro group's resonance effect is weaker. These competing effects will subtly modulate the frequencies of the carbonyl and aromatic ring vibrations.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

A trustworthy interpretation is predicated on high-quality data. The following protocol outlines a standard operating procedure for acquiring the FT-IR spectrum of a solid sample like tert-Butyl 2-chloro-4-fluorobenzoate using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories for its minimal sample preparation.

Instrumentation: A modern FT-IR spectrometer equipped with a diamond ATR accessory.

Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

-

Verify that the instrument's desiccant is active to minimize atmospheric water vapor interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid tert-Butyl 2-chloro-4-fluorobenzoate powder onto the center of the ATR crystal.

-

Engage the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key to reproducible intensity.

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, apply an ATR correction algorithm to the data, which adjusts for the wavelength-dependent depth of penetration of the evanescent wave. This makes the resulting spectrum appear more like a traditional transmission spectrum.

-

Detailed Spectral Interpretation: A Region-by-Region Analysis

The IR spectrum is typically analyzed in distinct regions, each corresponding to different types of molecular vibrations.

The High-Frequency Region (4000-2500 cm⁻¹): C-H Stretching Vibrations

This region is dominated by C-H stretching modes. A key diagnostic feature is the ability to distinguish between sp²-hybridized (aromatic) and sp³-hybridized (aliphatic) C-H bonds.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Expect one or more weak to medium intensity peaks to appear just above 3000 cm⁻¹.[1][4][5] Their presence is a clear indication of the aromatic ring.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): Strong, sharp absorptions are expected just below 3000 cm⁻¹.[1] The tert-butyl group will produce characteristic symmetric and asymmetric stretching bands.

The Carbonyl (C=O) Stretch (~1725 cm⁻¹): The Most Intense Peak

The ester carbonyl stretch is typically the most intense and one of the most informative absorptions in the spectrum.[6]

-

Expected Position: For a standard saturated ester, the C=O stretch appears around 1735 cm⁻¹.[7][8] However, conjugation with the aromatic ring lowers this frequency due to delocalization of π-electrons, which imparts more single-bond character to the C=O bond.[9] Therefore, the base value for an aromatic ester is in the 1730-1715 cm⁻¹ range.[7][10] The electron-withdrawing inductive effects of the ortho-chloro and para-fluoro substituents will tend to pull electron density away from the carbonyl, strengthening the bond and shifting the frequency slightly higher within this range.

The Fingerprint Region I (1600-1350 cm⁻¹): Aromatic Ring and C-H Bending

This complex area contains aromatic ring vibrations and aliphatic C-H bending modes.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): The benzene ring itself gives rise to a series of absorptions from in-plane C=C stretching. Typically, two or three bands are visible around 1600, 1585, and 1500 cm⁻¹.[4][5]

-

Aliphatic C-H Bending (1470-1365 cm⁻¹): The tert-butyl group has a highly characteristic bending pattern. Expect a strong band near 1390 cm⁻¹ (asymmetric bend) and a very sharp, distinct band near 1365 cm⁻¹ (symmetric bend). The latter is often a tell-tale sign of a tert-butyl group.

The Fingerprint Region II (1350-1000 cm⁻¹): C-O and C-X Stretches

This region is crucial for identifying the ester linkages and the carbon-halogen bonds.

-

Ester C-O Stretches (1300-1100 cm⁻¹): Aromatic esters display two strong C-O stretching bands, often referred to as the "Rule of Three" along with the C=O peak.[10][11]

-

Aryl C-F Stretch (1250-1100 cm⁻¹): The carbon-fluorine stretch gives rise to a very strong absorption. This peak is highly likely to overlap with the C-O stretching bands of the ester, potentially leading to a broad, intense absorption pattern in this area.

The Low-Frequency Region (< 1000 cm⁻¹): Substitution Pattern and C-Cl Bond

This region is diagnostic for the substitution pattern on the benzene ring and the C-Cl stretch.

-

C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The bending vibrations of the remaining C-H bonds on the ring are highly sensitive to their relative positions.[5] For a 1,2,4-trisubstituted ring, two adjacent C-H bonds and one isolated C-H bond exist. This pattern typically gives rise to a strong absorption in the 850-810 cm⁻¹ range.[4]

-

Aryl C-Cl Stretch (850-550 cm⁻¹): The carbon-chlorine stretching vibration is expected in this region.[2][12] It is typically of medium to strong intensity.

Summary of Predicted Key Spectral Features